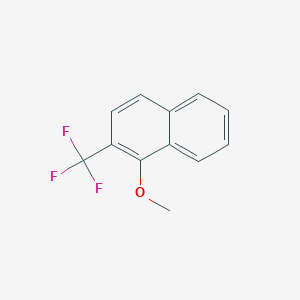

1-Methoxy-2-(trifluoromethyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-methoxy-2-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9F3O/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)12(13,14)15/h2-7H,1H3 |

InChI Key |

HFHBCHCRCZNCPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 2 Trifluoromethyl Naphthalene and Analogues

Direct Functionalization Approaches on Naphthalene (B1677914) Scaffolds

Direct functionalization of an existing naphthalene core is a powerful and atom-economical approach to creating substituted derivatives. These methods often rely on the inherent reactivity of the naphthalene ring system or the directing effects of pre-existing substituents to achieve regiocontrol.

Regioselective Metalation Strategies

Metalation, particularly lithiation, is a cornerstone of modern synthetic organic chemistry for the regioselective functionalization of aromatic rings. By converting a C-H bond into a C-metal bond, a nucleophilic carbon center is generated, which can then react with a variety of electrophiles.

Directed ortho-metalation (DoM) is a powerful strategy where a substituent, known as a directing metalation group (DMG), guides a strong base to deprotonate a specific C-H bond at the position ortho to the DMG. rsc.orgharvard.edu The methoxy (B1213986) group (-OCH₃) is a well-established DMG that can direct the lithiation of aromatic systems. rsc.org

In the case of 1-methoxynaphthalene (B125815), the methoxy group can direct metalation to the C2 position. This process is typically achieved using an alkyllithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org The TMEDA coordinates to the lithium ion, breaking down alkyllithium aggregates and increasing the basicity of the reagent, which facilitates the deprotonation at the sterically accessible and electronically activated C2 position. baranlab.org This regioselectivity provides a direct route to a 2-lithio-1-methoxynaphthalene intermediate, a key precursor for introducing a substituent at the C2 position.

The trifluoromethyl (-CF₃) group, being strongly electron-withdrawing, significantly influences the acidity of the C-H bonds on the naphthalene ring. This electronic effect can be harnessed for regioselective deprotonation. For a substrate like 2-(trifluoromethyl)naphthalene (B1313535), the choice of the deprotonating agent is critical in determining the site of metalation.

Research has shown that the deprotonation of 2-(trifluoromethyl)naphthalene can be directed to either the C1 or the C3 position based on the selection of the organolithium reagent and reaction conditions. For instance, using a combination of tert-butyllithium (B1211817) and potassium tert-butoxide can lead to deprotonation at the C1 position. In contrast, employing sec-butyllithium (B1581126) with TMEDA can result in metalation at the C3 position. This demonstrates that a subtle change in the base system can completely alter the regiochemical outcome of the deprotonation.

For 1-methoxynaphthalene, the regiochemical outcome of lithiation is a classic example of this control. While n-BuLi in the presence of TMEDA favors the formation of the kinetically controlled 2-lithiated product, the use of the bulkier tert-butyllithium (t-BuLi) can lead to the thermodynamically favored 8-lithiated (peri-lithiated) species. The steric hindrance of t-BuLi disfavors the approach to the more crowded C2 position, leading to deprotonation at the less hindered C8 position.

This principle of tunable regioselectivity allows for the selective generation of different lithiated intermediates from the same starting material, which can then be trapped with an appropriate electrophile to yield distinct, regiochemically pure products.

| Substrate | Reagent | Additive | Major Lithiation Position | Product Type |

|---|---|---|---|---|

| 1-Methoxynaphthalene | n-Butyllithium | TMEDA | C2 (ortho) | Kinetic |

| 1-Methoxynaphthalene | t-Butyllithium | None | C8 (peri) | Thermodynamic |

Introduction of the Trifluoromethyl Group via Diverse Methodologies

Once a nucleophilic site has been generated on the naphthalene ring via metalation, the introduction of the trifluoromethyl group can be achieved by reacting the organometallic intermediate with a suitable trifluoromethylating agent.

The reaction of an aryllithium species with an electrophilic source of a trifluoromethyl group is a common strategy for forming an aryl-CF₃ bond. A variety of electrophilic trifluoromethylating reagents have been developed for this purpose. These reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophile.

For the synthesis of 1-methoxy-2-(trifluoromethyl)naphthalene, the 2-lithio-1-methoxynaphthalene intermediate, generated via DoM, would be reacted with such an electrophilic trifluoromethylating agent. Examples of these reagents include hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium (B1226848) salts (e.g., Umemoto's reagents). The choice of reagent can depend on factors such as reaction conditions, functional group tolerance, and commercial availability. The successful trapping of the lithiated intermediate with one of these reagents would furnish the desired this compound.

| Step | Reaction | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Directed ortho-Metalation | 1-Methoxynaphthalene | n-BuLi, TMEDA | 2-Lithio-1-methoxynaphthalene |

| 2 | Trifluoromethylation | 2-Lithio-1-methoxynaphthalene | Electrophilic CF₃⁺ source (e.g., Togni's reagent) | This compound |

Carbene Transfer Methodologies for Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group via carbene transfer is an evolving area of synthetic chemistry. While direct trifluoromethylcarbene insertion into the C-H bond of a methoxynaphthalene is not a commonly cited specific pathway, the principles of carbene transferase enzymes demonstrate the potential of this approach for creating C-CF3 bonds. Engineered heme-containing enzymes have been developed as "carbene transferases" for various transformations, including the synthesis of α-trifluoromethylated organoborons. nih.govcore.ac.uk

This enzymatic process involves the insertion of a carbene, generated from a diazotrifluoroalkane precursor, into the B–H bond of an N-heterocyclic carbene borane (B79455). nih.govcore.ac.uk The success of these engineered enzymes, derived from bacterial cytochrome c, lies in their ability to be mutated to create a specific active site that complements the trifluoromethyl group of the carbene intermediate. nih.govcore.ac.uk This precise positioning controls the reaction's activity and enantioselectivity. core.ac.uk While this specific application creates a B-C bond rather than a direct C-H functionalization on an aromatic ring, it showcases the synthetic potential of enzyme-catalyzed carbene transfer for incorporating the CF3 moiety into organic molecules. nih.gov

Table 1: Key Features of Enzymatic Carbene Transfer for α-Trifluoromethylation

| Feature | Description | Source |

|---|---|---|

| Enzyme Class | Engineered Heme-Containing Enzymes (Carbene Transferases) | nih.govcore.ac.uk |

| Carbene Precursor | Diazotrifluoroalkanes | nih.govcore.ac.uk |

| Reaction Type | Enantioselective B–H Bond Insertion | nih.gov |

| Key to Success | Active site "sculpted" through mutation to accommodate the CF3 group and borane substrate. | core.ac.uk |

| Significance | Demonstrates a biocatalytic approach for forming C-CF3 bonds with high stereocontrol. | nih.gov |

Photoredox Catalysis in Trifluoromethylation Reactions

Visible-light photoredox catalysis has emerged as a powerful and mild method for the trifluoromethylation of aromatic and heteroaromatic systems, often obviating the need for pre-functionalized starting materials. nih.gov This strategy utilizes a photocatalyst, such as Ru(phen)3Cl2, which becomes a potent oxidant or reductant upon excitation by visible light, like that from a household light bulb. nih.gov This excited catalyst can then engage with a trifluoromethyl source to generate a highly reactive trifluoromethyl radical (•CF3). nih.govbeilstein-journals.org

The generated •CF3 radical can then add to arenes and heteroarenes. nih.gov This approach has been successfully applied to a wide range of substrates, including electron-rich five-membered heteroarenes, electron-deficient six-membered heteroarenes, and even unactivated arenes. nih.gov The reaction proceeds at room temperature, a significant advantage over other methods that may require high heat. nih.gov

While direct trifluoromethylation of 1-methoxynaphthalene is a specific application, the general methodology is broadly applicable. For instance, the trifluoromethylation of alkenes has been achieved using CF3I, a photocatalyst like Ru(Phen)3Cl2, and a base under visible light. organic-chemistry.org Another approach uses electrophilic trifluoromethylating reagents, such as Umemoto's reagent, in the presence of a [Ru(bpy)3]2+ catalyst to directly trifluoromethylate the Calkenyl–H bond of alkenes. beilstein-journals.org These radical-based methods highlight a versatile strategy for creating C–CF3 bonds on unsaturated systems, including naphthalene derivatives. nih.govbeilstein-journals.org

Table 2: Examples of Photoredox-Catalyzed Trifluoromethylation

| Catalyst | CF3 Source | Substrate Type | Key Features | Source |

|---|---|---|---|---|

| Ru(phen)3Cl2 | Triflyl chloride (TfCl) | Arenes and Heteroarenes | Direct C-H functionalization at room temperature. | nih.gov |

| Ru(Phen)3Cl2 | CF3I | Terminal Alkenes | High E-stereoselectivity, tolerates various functional groups. | organic-chemistry.org |

| [Ru(bpy)3]2+ | Umemoto's Reagent | 1,1-Di- and Trisubstituted Alkenes | Direct Calkenyl–H trifluoromethylation under mild conditions. | beilstein-journals.org |

De Novo Naphthalene Ring Construction

Instead of adding substituents to a pre-formed ring, the naphthalene core itself can be constructed through various cyclization and cycloaddition strategies, building the desired substitution pattern directly into the molecule.

Cyclization Reactions of Benzenoid Precursors

One effective method for constructing the naphthalene skeleton involves the electrophilic cyclization of benzenoid precursors containing an alkyne side chain. nih.gov For example, arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS). nih.gov This reaction proceeds by an anti-attack of the electrophile and the aromatic ring onto the alkyne, forming a cationic intermediate that, after deprotonation and rapid dehydration, yields the substituted naphthalene. nih.gov This methodology is regioselective, occurs under mild conditions, and tolerates a variety of functional groups on the aromatic ring, including methoxy and even deactivating fluoro groups. nih.gov

[4+2] Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful tool for constructing six-membered rings and can be adapted for naphthalene synthesis. nih.govnih.gov Photochemical dearomative [4+2] cycloaddition reactions, for example, can transform naphthalene derivatives into complex alicyclic frameworks using visible-light energy transfer catalysis. nih.govacs.org This approach overcomes thermodynamic hurdles and allows for the conversion of flat aromatic compounds into sp3-rich 3D structures. nih.gov

A highly efficient and versatile method for synthesizing multisubstituted naphthalenes involves the [4+2] cycloaddition of 2-pyrones with aryne intermediates. rsc.orgrsc.org In this process, the 2-pyrone acts as the diene, and the aryne, often generated in situ from an o-silylaryl triflate, serves as the dienophile. rsc.orgrsc.org The initial Diels-Alder adduct undergoes a subsequent decarboxylative aromatization to furnish the naphthalene product. rsc.orgrsc.org

This strategy is notable for its broad scope. A wide variety of functional groups can be incorporated into both the 2-pyrone and the aryne precursor, allowing for the synthesis of highly functionalized naphthalenes. rsc.org For instance, a 6-trifluoromethyl-substituted 2-pyrone has been shown to react smoothly with benzyne (B1209423) to yield a 1-trifluoromethyl-substituted naphthalene in moderate yield. rsc.org Similarly, using a 3-methoxybenzyne precursor results in the formation of methoxynaphthalene derivatives. rsc.org

Table 3: Synthesis of Substituted Naphthalenes via Pyrones and Arynes

| 2-Pyrone Substituent | Aryne Precursor | Resulting Naphthalene Product | Yield | Source |

|---|---|---|---|---|

| 4-Ethoxy-6-methyl | o-Silylphenyl triflate | 1-Ethoxy-3-methylnaphthalene | High Yield | rsc.org |

| 6-Trifluoromethyl | o-Silylphenyl triflate | 1-Trifluoromethylnaphthalene | Moderate Yield | rsc.org |

| 4-Bromo-6-methyl | 3-Methoxy-2-(trimethylsilyl)phenyl triflate | 1-Methyl-3-bromo-5-methoxynaphthalene (major regioisomer) | Moderate Selectivity | rsc.org |

Cascade and Annulation Reactions for Naphthalene Core Formation

Cascade reactions, where multiple bond-forming events occur in a single operation, provide an elegant and efficient pathway to complex molecules like naphthalenes. One such strategy involves a one-pot, three-aryne cascade. nih.govnih.gov This method combines traditional aryne generation (from an ortho-silyl aryl triflate) with a thermal hexadehydro-Diels-Alder (HDDA) reaction. nih.govnih.gov This process enables the rapid assembly of the naphthalene core from relatively simple building blocks and can be adapted to create a variety of substituted naphthalene products. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also central to naphthalene synthesis. Iron-catalyzed oxidative 1,2-alkylarylation of activated alkenes represents a cascade cyclization process. beilstein-journals.org Similarly, rhodium-catalyzed oxidative C–H/N–H dehydrogenative [3+2] annulation strategies have been employed to build indole (B1671886) scaffolds, showcasing the power of annulation in forming fused ring systems. acs.org These principles can be extended to the construction of the naphthalene core from appropriately functionalized benzenoid precursors.

Functional Group Interconversions on Naphthalene Derivatives

Functional group interconversions are crucial for the synthesis of specifically substituted naphthalenes like this compound, often starting from more readily available precursors.

Demethylation and Methylation Strategies on Naphthyl Ethers

The interconversion between a methoxy group and a hydroxyl group on the naphthalene core is a common and important transformation.

Demethylation of Naphthyl Ethers: The cleavage of aryl methyl ethers to the corresponding phenols is a key deprotection step. Various methods have been developed for the demethylation of 2-methoxynaphthalene (B124790), including the use of a protic acid in the presence of a phase-transfer catalyst like Aliquat-336, which can accelerate the reaction and provide the corresponding naphthol in good to excellent yields. researchgate.net

Methylation of Naphthols: The reverse reaction, methylation of naphthols, is equally important for introducing the methoxy group. 2-Naphthol can be methylated to 2-methoxynaphthalene using reagents like dimethyl sulfate (B86663) or methyl iodide in a Williamson ether synthesis. youtube.com A greener approach involves the use of dimethyl carbonate as a methylating agent. core.ac.ukresearchgate.net For instance, the synthesis of 2-methoxy-5-methyl-1-(trifluoromethyl)naphthalene (B8568974) was achieved by reacting 5-methyl-1-(trifluoromethyl)-2-naphthalenol with dimethylsulfate in the presence of potassium carbonate. prepchem.com Similarly, 1-naphthol (B170400) can be methylated to 1-methoxynaphthalene using methanol (B129727) over an alumina (B75360) catalyst. google.comgoogle.com A patent also describes the preparation of 1-methoxynaphthalene by reacting 1-naphthol with dimethyl carbonate in a dilute alkali solution with a phase transfer catalyst. google.com

Table 2: Reagents and Conditions for Demethylation and Methylation of Naphthyl Ethers

| Transformation | Substrate | Reagent(s) | Conditions | Product |

|---|---|---|---|---|

| Demethylation | 2-Methoxynaphthalene | Protic acid, Aliquat-336 | - | 2-Naphthol researchgate.net |

| Methylation | 2-Naphthol | Dimethyl sulfate | Sodium hydroxide (B78521) solution | 2-Methoxynaphthalene youtube.com |

| Methylation | 2-Naphthol | Methyl iodide | Sodium hydroxide, Methanol | 2-Methoxynaphthalene youtube.com |

| Methylation | 2-Naphthol | Dimethyl carbonate | Continuous-flow gas-phase | 2-Methoxynaphthalene core.ac.uk |

| Methylation | 1-(Trifluoromethyl)-2-naphthalenol analogue | Dimethylsulfate, K2CO3 | DMF | This compound analogue prepchem.com |

| Methylation | 1-Naphthol | Methanol | Alumina catalyst, 320-380 °C | 1-Methyl-2-naphthol google.comgoogle.com |

| Methylation | 1-Naphthol | Dimethyl carbonate, NaOH | Phase transfer catalyst, 60-85 °C | 1-Methoxynaphthalene google.com |

Transformations Involving Halogenated Naphthalene Intermediates

Halogenated naphthalenes are versatile intermediates that can be converted into a variety of other functional groups, including the trifluoromethyl group.

The synthesis of perfluorohalogenated naphthalenes (PFXNaPs) has been achieved through Mg amide-mediated halogenation reactions of electron-deficient polyfluoronaphthalenes. chemrxiv.orgrsc.org These halogenated precursors can potentially undergo further transformations. For example, a simple two-step synthetic route to 2,4,6-tris(trifluoromethyl)aniline (B44841) involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination, demonstrating the conversion of an iodo-group in a trifluoromethylated aromatic system. researchgate.net The development of methods for the synthesis of multisubstituted naphthalenes often involves halogenated intermediates, such as the use of 4-hydroxy-2-pyrones and o-silylaryl triflates in cycloaddition reactions to produce functionalized naphthalenes, including those with trifluoromethyl substituents. researchgate.netrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Methoxy-2-(trifluoromethyl)naphthalene, offering detailed insights into the hydrogen, carbon, and fluorine atomic environments.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons of the methoxy (B1213986) group. The aromatic region typically shows a series of multiplets, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. Protons on the same ring as the substituents will exhibit more significant shifts compared to those on the unsubstituted ring. The methoxy group protons are expected to appear as a sharp singlet in the upfield region of the spectrum.

Detailed assignment requires specific experimental data which is not currently available in published literature.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in this compound. The spectrum will show signals for the ten carbons of the naphthalene core, the methoxy carbon, and the carbon of the trifluoromethyl group. The carbon atom of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents; the carbon attached to the methoxy group (C-1) will be shifted downfield, while the carbon bearing the trifluoromethyl group (C-2) will also be significantly affected.

Specific chemical shift values are pending experimental determination and publication.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Specificity

¹⁹F NMR spectroscopy is highly specific for observing the fluorine atoms within the trifluoromethyl group. For this compound, the spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic system and provides unambiguous confirmation of its presence. The typical chemical shift range for a CF₃ group on an aromatic ring is around -60 to -65 ppm relative to a standard like CFCl₃.

Precise chemical shift data for this compound is not available in the reviewed literature.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons (³J-coupling) on the naphthalene rings, helping to trace the connectivity of the aromatic proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be instrumental in confirming the positions of the substituents by showing correlations from the methoxy protons to the C-1 carbon and adjacent carbons, and from the aromatic protons to the quaternary carbons and the CF₃ carbon.

A detailed analysis of 2D NMR correlations is contingent on the acquisition of experimental data for the compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule, providing a characteristic "fingerprint." For this compound, the spectrum would be characterized by several key absorption bands:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching of the methoxy group: Expected around 2950-2850 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

C-F stretching: Strong, intense absorptions are expected in the 1350-1100 cm⁻¹ range, which are characteristic of the trifluoromethyl group.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong band, typically around 1250 cm⁻¹.

These vibrational bands collectively confirm the presence of the key functional groups and the aromatic core of the molecule.

Raman Spectroscopy

Raman spectroscopy, a technique sensitive to the vibrational modes of a molecule, offers complementary information to infrared (IR) spectroscopy. For aromatic systems like naphthalene derivatives, Raman spectra are particularly useful for characterizing the skeletal vibrations of the fused rings.

While specific Raman spectroscopic data for this compound is not extensively available in the reviewed literature, analysis of closely related compounds such as 1-methoxynaphthalene (B125815) and other naphthalene derivatives provides a basis for predicting its characteristic spectral features. The vibrational modes are influenced by both the methoxy (-OCH3) and trifluoromethyl (-CF3) substituents.

Key expected vibrational modes for this compound would include:

Naphthalene Ring Vibrations: The characteristic C-C stretching vibrations of the naphthalene skeleton are expected to produce strong bands in the Raman spectrum. For 1-methoxynaphthalene, these are observed at various frequencies, with notable C-C in-plane bending modes assigned at 760, 720, 580, 500, 465, and 430 cm⁻¹. scispace.com

C-H Vibrations: Aromatic C-H stretching modes typically appear in the 3000-3100 cm⁻¹ region.

-OCH3 Group Vibrations: The methoxy group will contribute to the spectrum with its characteristic stretching and bending vibrations.

-CF3 Group Vibrations: The trifluoromethyl group is known for strong vibrational modes, and its presence is expected to introduce distinct peaks into the spectrum.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to simulate and assign the vibrational frequencies observed in experimental Raman spectra. scienceopen.comresearchgate.net These theoretical calculations help in the detailed interpretation of the complex spectral data for substituted naphthalenes. scienceopen.comresearchgate.net

Table 1: Predicted Key Raman Shifts for this compound Based on Analogous Compounds

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Reference/Basis |

| Aromatic C-H Stretch | 3000 - 3100 | General for aromatic compounds |

| Naphthalene C-C Stretch | 1300 - 1650 | Based on naphthalene derivatives researchgate.net |

| C-O Stretch (Methoxy) | 1250 - 1300 | Based on 2-methoxynaphthalene (B124790) ijpsjournal.com |

| C-F Stretch (Trifluoromethyl) | 1000 - 1400 | General for trifluoromethyl groups |

| Naphthalene Ring Bending | 400 - 800 | Based on 1-methoxynaphthalene scispace.com |

This table is predictive and based on data from analogous compounds. Experimental verification is required.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For aromatic compounds like this compound, the electronic spectrum is dominated by π-π* transitions within the naphthalene ring system.

The UV-Vis spectrum of the parent naphthalene molecule in cyclohexane (B81311) shows characteristic absorption bands around 275 nm. photochemcad.com The introduction of substituents like methoxy and trifluoromethyl groups on the naphthalene ring is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

The methoxy group (-OCH3), being an electron-donating group, typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

The trifluoromethyl group (-CF3) is an electron-withdrawing group, which can also influence the electronic transitions.

For instance, studies on 2-methoxynaphthalene have reported absorption maxima in the range of 220-240 nm and 280-300 nm. ijpsjournal.comijpsjournal.com Theoretical studies on similar molecules have been performed to understand their electronic transitions using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov The electronic absorption spectra of naphthalimide derivatives, for example, show a broad absorption band in the visible range which can be assigned to a π-π* transition of the naphthalimide moiety. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Electronic Transition | Expected λmax Range (nm) | Notes |

| π → π* (Naphthalene Core) | 220 - 320 | The exact position is influenced by the combined electronic effects of the -OCH3 and -CF3 groups. |

This table presents an expected range based on data for related naphthalene derivatives. The actual absorption maxima may vary depending on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. nih.govlongdom.org This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. longdom.org

For this compound, the molecular formula is C12H9F3O. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O).

Calculation of Theoretical Exact Mass:

C12: 12 * 12.000000 = 144.000000

H9: 9 * 1.007825 = 9.070425

F3: 3 * 18.998403 = 56.995209

O1: 1 * 15.994915 = 15.994915

Total (C12H9F3O): 226.060549 u

An experimental HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the confident confirmation of the molecular formula and distinguishes it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly used for such determinations. longdom.org

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound has not been found in the searched literature, crystallographic data for closely related naphthalene derivatives can provide valuable insights into the expected molecular architecture.

For example, the crystal structure of 2-methoxy-1-nitronaphthalene (B3031550) reveals details about the planarity of the naphthalene system and the orientation of the substituents. nih.gov In another related structure, (E)-7-methoxy-2-(4-methoxy-2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, the methoxy and trifluoromethyl groups are present, and their influence on the crystal packing can be observed. researchgate.net The crystal structure of 3-methoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol also provides information on the conformation of a methoxy-substituted naphthalene system. nih.gov

Based on these analogous structures, it can be anticipated that the naphthalene core of this compound would be largely planar. The methoxy and trifluoromethyl groups would be attached to this core, and their rotational conformations would be determined by steric and electronic interactions with the naphthalene ring and with each other. In the crystal lattice, molecules would likely be packed in a way that maximizes intermolecular interactions, such as van der Waals forces and potentially weak C-H···O or C-H···F hydrogen bonds.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations specifically for the compound This compound are not publicly available. Studies providing the specific quantum chemical calculations as requested in the outline—including molecular geometry optimization, vibrational frequency analysis, Frontier Molecular Orbitals (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis—for this exact molecule could not be located.

While extensive research exists on related naphthalene derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. Therefore, it is not possible to generate the requested article with the specified scientifically accurate data and detailed research findings at this time.

Theoretical and Computational Investigations of 1 Methoxy 2 Trifluoromethyl Naphthalene

Quantum Chemical Calculations (DFT, TD-DFT)

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the electronic structure and properties of molecules such as 1-methoxy-2-(trifluoromethyl)naphthalene. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts, while Time-Dependent Density Functional Theory (TD-DFT) is employed for predicting UV-Vis absorption spectra. mdpi.comresearchgate.net These theoretical calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior.

For a molecule with a similar substitution pattern, (Z)-1-[(2-Methoxy-5-trifluoromethyl)phenylamino)methylene]naphthalene-2(1H)-one, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been shown to provide ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used in these calculations to ensure the accuracy of the predicted chemical shifts. researchgate.net It is anticipated that similar computational approaches would yield reliable NMR predictions for this compound.

The following table provides a hypothetical representation of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical chemical shift ranges for similar substituted naphthalenes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~155 |

| C2 | - | ~122 (q, J(C,F) ≈ 270 Hz) |

| C3 | ~7.5 | ~125 |

| C4 | ~7.9 | ~128 |

| C5 | ~7.6 | ~127 |

| C6 | ~7.4 | ~124 |

| C7 | ~7.5 | ~126 |

| C8 | ~8.1 | ~129 |

| C9 | - | ~134 |

| C10 | - | ~120 |

| OCH₃ | ~4.0 | ~56 |

| CF₃ | - | ~124 (q, J(C,F) ≈ 30 Hz) |

Note: These are estimated values and would require specific DFT calculations for accurate prediction. The trifluoromethyl group introduces characteristic quartet (q) splitting in the ¹³C NMR spectrum due to carbon-fluorine coupling.

UV-Vis spectra, which provide information about electronic transitions within a molecule, can be simulated using TD-DFT methods. mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For substituted naphthalenes, electronic transitions are typically of the π → π* type. researchgate.net The TD-DFT calculations for this compound would likely reveal multiple absorption bands in the UV region, with the positions and intensities of these bands being influenced by the electronic nature of the methoxy (B1213986) and trifluoromethyl substituents.

A hypothetical TD-DFT prediction for the UV-Vis spectrum of this compound in a solvent like methanol (B129727) might show the following electronic transitions:

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~320 | ~0.15 |

| S₀ → S₂ | ~290 | ~0.40 |

| S₀ → S₃ | ~250 | ~0.85 |

Note: These are illustrative values. Actual TD-DFT calculations would be necessary to obtain precise predictions.

Analysis of Substituent Effects within the Naphthalene (B1677914) System

Detailed Study of Inductive and Resonance Effects of Methoxy and Trifluoromethyl Groups

The electronic properties and reactivity of the naphthalene ring in this compound are significantly influenced by the attached methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. These substituents exert both inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system. chemistrysteps.com

The trifluoromethyl group , on the other hand, is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. minia.edu.eg This results in a powerful electron-withdrawing inductive effect (-I) . minia.edu.eg Unlike the methoxy group, the trifluoromethyl group does not possess any lone pairs to donate and therefore does not exhibit a significant resonance effect. wikipedia.org The cumulative inductive effect of the three fluorine atoms makes the -CF₃ group a potent deactivator of the aromatic ring. minia.edu.eg

The interplay of these effects in this compound can be summarized as follows:

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Methoxy (-OCH₃) | -I (withdrawing) | +M (donating) | Donating (activating) |

| Trifluoromethyl (-CF₃) | -I (withdrawing) | Negligible | Withdrawing (deactivating) |

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on an aromatic ring. stenutz.eu The methoxy group typically has a negative σₚ value, indicating its electron-donating character at the para position, while the trifluoromethyl group has a positive σₚ value, reflecting its strong electron-withdrawing nature. stenutz.eu

Role as a Sensitive Molecular Probe for Electronic Effects in Aromatic Systems

Naphthalene derivatives bearing strong electron-withdrawing groups, such as the trifluoromethyl group, have been shown to be highly sensitive molecular probes for studying substituent effects in aromatic systems. mdpi.comutexas.edu The presence of the trifluoromethyl group enhances the sensitivity of the molecule's electronic properties to changes caused by other substituents. utexas.edu

In the case of this compound, the juxtaposition of a strong electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl) on the same aromatic ring system creates a "push-pull" electronic environment. This arrangement makes the molecule particularly sensitive to external stimuli and further substitution. The electronic communication between the methoxy and trifluoromethyl groups, transmitted through the naphthalene π-system, can be probed by various spectroscopic and computational methods.

Theoretical calculations, such as the determination of Substituent Effect Stabilization Energy (SESE), can quantify the interaction between the substituents and the aromatic ring. mdpi.com Studies on trifluoromethyl-substituted naphthalenes have demonstrated that the more -CF₃ groups are attached to the ring, the more sensitive the probe becomes to the electronic effects of other substituents. utexas.edu Therefore, this compound can serve as a valuable model system for investigating the intricate balance of inductive and resonance effects and for calibrating theoretical models that aim to predict the electronic properties of substituted aromatic compounds.

Computational Reaction Mechanism Studies

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry offers a powerful approach to investigating the mechanisms of chemical reactions involving substituted naphthalenes. nih.govresearchgate.net Through the use of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution, transition state analysis would be key to understanding the regioselectivity and reactivity of the molecule. libretexts.orgstackexchange.com The methoxy group is an activating, ortho-para directing group, while the trifluoromethyl group is a deactivating, meta-directing group. chemistrysteps.comminia.edu.eg Computational methods can be used to locate the transition state structures for electrophilic attack at various positions on the naphthalene ring. By comparing the energies of these transition states, one can predict the most likely site of substitution.

The elucidation of reaction pathways involves tracing the minimum energy path that connects reactants to products via the transition state. This can be achieved through techniques such as intrinsic reaction coordinate (IRC) calculations. For a given reaction of this compound, these calculations would reveal the step-by-step geometric and electronic changes that occur during the transformation.

Energy Profiles and Reaction Kinetics

Computational studies on the reactions of substituted naphthalenes have successfully utilized these methods to explain experimental observations. nih.govresearchgate.net For this compound, the energy profiles for various potential reaction pathways (e.g., electrophilic attack at different positions) can be compared to predict the favored product.

Photophysical Properties Simulation

No computational studies detailing the chromophoric behavior of this compound were found.

Excited State Characterization and Dynamics

There is no available research on the characterization of the excited states or the excited-state dynamics of this specific molecule.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

The potential for and mechanisms of ESIPT in this compound have not been investigated in the reviewed literature.

Insufficient Information Available for "this compound" Reactivity Studies

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data on the reactivity and mechanistic studies of the chemical compound this compound.

Despite extensive searches for information pertaining to the electrophilic, nucleophilic, and radical reactions of this specific molecule, as well as its regioselectivity and the influence of its substituents on reaction pathways, no detailed research findings, reaction protocols, or mechanistic analyses could be located.

The provided outline requires in-depth, scientifically accurate content, including data tables of research findings for the following sections:

Reactivity and Mechanistic Studies of 1 Methoxy 2 Trifluoromethyl Naphthalene

Influence of Methoxy (B1213986) and Trifluoromethyl Substituents on Reaction Pathways

Without access to published experimental studies on 1-methoxy-2-(trifluoromethyl)naphthalene, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the requested outline. General principles of organic chemistry can be used to predict the potential reactivity of this compound based on the known effects of methoxy and trifluoromethyl groups on aromatic systems. However, such predictions would be speculative and would not constitute the detailed research findings required for this article.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” cannot be completed at this time due to the absence of the necessary scientific data in the public domain. Further experimental research on this compound would be required to provide the information needed to fulfill this request.

Research on Derivatives and Functional Analogues of 1 Methoxy 2 Trifluoromethyl Naphthalene

Synthesis of Novel Substituted Naphthalene (B1677914) Derivatives Bearing Methoxy (B1213986) and Trifluoromethyl Groups

The synthesis of multi-substituted naphthalenes, including those with methoxy and trifluoromethyl groups, can be achieved through modern organic chemistry methods. One efficient approach involves the cycloaddition of highly functionalized 2-pyrones with aryne intermediates. rsc.orgresearchgate.net This method allows for the construction of the naphthalene core with pre-installed substituents.

The general strategy involves the Diels-Alder reaction between a 2-pyrone and an aryne, generated in situ from an o-silylaryl triflate, which is followed by a decarboxylative aromatization to yield the naphthalene product. rsc.orgresearchgate.net The versatility of this method is demonstrated by the wide range of functional groups that can be incorporated into both the 2-pyrone and the aryne precursor. rsc.org For instance, 2-pyrones bearing electron-withdrawing groups, such as trifluoromethyl groups, have been shown to participate effectively in this naphthalene synthesis. rsc.org

Similarly, various o-silylaryl triflates can be used as aryne precursors, allowing for the introduction of different substituents onto the resulting naphthalene ring. rsc.org The reaction of a 4-bromo-6-methyl-2-pyrone with 3-methoxy-2-(trimethylsilyl)phenyl triflate (a 3-methoxybenzyne precursor) yields a regioisomeric mixture of methoxy-substituted naphthalene derivatives. rsc.org This highlights the capability of the method to introduce methoxy groups onto the naphthalene scaffold.

Below is a table summarizing the synthesis of various substituted naphthalenes using this cycloaddition methodology, illustrating the scope of compatible functional groups.

| 2-Pyrone Reactant | Aryne Precursor (from o-Silylaryl Triflate) | Resulting Naphthalene Substituents |

| 4-Bromo-6-methyl-2-pyrone | 3-Methoxybenzyne | Bromo, Methyl, Methoxy |

| 4-Bromo-6-methyl-2-pyrone | 4,5-Dimethylbenzyne | Bromo, Methyl, Dimethyl |

| 4-Bromo-6-methyl-2-pyrone | 4,5-Difluorobenzyne | Bromo, Methyl, Difluoro |

| 6-Methyl-4-(trifluoromethyl)-2-pyrone | Benzyne (B1209423) | Methyl, Trifluoromethyl |

| 4-Azido-6-methyl-2-pyrone | Benzyne | Azido, Methyl (can form triazole) |

This table is illustrative of the synthetic methodology described in the sources and demonstrates the compatibility of methoxy, trifluoromethyl, and other functional groups in the synthesis of novel naphthalene derivatives. rsc.orgresearchgate.net

Exploration of Diverse Functional Group Interconversions on the Naphthalene Scaffold

Once the 1-methoxy-2-(trifluoromethyl)naphthalene scaffold is synthesized, its functional groups can be chemically modified to create a diverse range of analogues. Functional group interconversions are standard procedures in organic synthesis that allow for the transformation of one functional group into another. vanderbilt.edu

The methoxy group on the naphthalene ring is an ether linkage. A common transformation for aryl ethers is ether cleavage to yield a hydroxyl group (a phenol (B47542) or, in this case, a naphthol). This can be achieved by reacting the compound with strong acids, such as hydroiodic acid (HI). youtube.com The reaction of 1-methoxynaphthalene (B125815) with HI results in the formation of 1-naphthol (B170400) and methyl iodide. youtube.com This conversion of the methoxy group to a hydroxyl group opens up further derivatization possibilities, as the hydroxyl group is a versatile functional handle.

The newly formed hydroxyl group can be converted into other functionalities. For example, it can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.eduub.edu These sulfonate esters are excellent leaving groups and can be displaced by a variety of nucleophiles (e.g., halides, azides, cyanides) in SNAr reactions, further diversifying the substitution pattern on the naphthalene ring. vanderbilt.edu

If other functional groups were present on the naphthalene ring, they could also be interconverted. For example:

Azides (R-N₃): Can be introduced via displacement of a halide or sulfonate and subsequently reduced to primary amines (R-NH₂). vanderbilt.edu

Nitriles (R-CN): Can be reduced to primary amines (R-CH₂NH₂) or hydrolyzed to carboxylic acids (R-COOH). vanderbilt.edu

Halides (R-X): Can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.

Structure-Reactivity Relationships and Structure-Property Correlations in Analogues

The electronic properties, reactivity, and physical characteristics of naphthalene derivatives are heavily influenced by their substituent groups. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net Its presence on the naphthalene ring significantly lowers the electron density of the aromatic system. mdpi.com In contrast, the methoxy (-OCH₃) group is an electron-donating group through resonance, pushing electron density into the ring.

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group in this compound creates a polarized electronic environment on the naphthalene core. This electronic push-pull effect can influence the molecule's reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as its photophysical properties.

Studies on trifluoromethylated naphthalene derivatives have shown that the presence of -CF₃ groups significantly increases the sensitivity of the molecule to the electronic effects of other substituents. mdpi.com These compounds can act as highly sensitive "molecular probes" for studying substituent effects. mdpi.com The impact of various substituents on the stability of the molecule can be quantified by calculating the Substituent Effect Stabilization Energy (SESE). mdpi.com The strong electron-withdrawing nature of the trifluoromethyl groups enhances the changes in SESE caused by the introduction of another substituent. mdpi.com

The following table illustrates the calculated sensitivity (slope 'a' from SESE vs. Hammett constant plots) for various mono- and di-substituted trifluoromethylnaphthalene probes, demonstrating the enhanced sensitivity imparted by the -CF₃ group(s).

| Naphthalene Probe (R = variable substituent) | Position of CF₃ Group(s) | Sensitivity to Substituent Effects ('a' value) |

| 1-R-4-(CF₃)naphthalene | 4 | 1.83 |

| 2-R-6-(CF₃)naphthalene | 6 | 1.15 |

| 1-R-4,5-(CF₃)₂naphthalene | 4, 5 | 3.33 |

| 2-R-4,5-(CF₃)₂naphthalene | 4, 5 | 2.50 |

| 1-R-4,5,7-(CF₃)₃naphthalene | 4, 5, 7 | 4.10 |

Data derived from computational studies on trifluoromethylated naphthalenes. A higher 'a' value indicates greater sensitivity of the probe to the electronic effects of substituent R. mdpi.com

This enhanced sensitivity shows that the trifluoromethylated naphthalene core is an excellent system for studying structure-property relationships. mdpi.com

Stereochemical Aspects and Chiral Derivatization of Naphthalene Compounds

While this compound itself is achiral, chirality can be introduced by adding a chiral center or by creating atropisomers through restricted rotation if a bulky substituent were introduced at a suitable position. A common strategy for studying the stereochemistry of related compounds is through chiral derivatization.

Chiral derivatization involves reacting a molecule with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography. researchgate.netnih.gov

For example, if the methoxy group on a naphthalene analogue were converted to a hydroxyl group, this alcohol could be derivatized with a chiral acid like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netethernet.edu.et This reaction would form diastereomeric esters, whose NMR spectra could be analyzed to determine the enantiomeric purity or absolute configuration of the original alcohol.

Another aspect of stereochemistry involves the use of chiral naphthalene derivatives in separation science. Naphthalene-based structures are used as the core for chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). nih.gov For instance, chiral selectors based on a naphthalene core with a chiral sulfonic acid site have been developed to create strong cation exchangers for the separation of basic drug enantiomers. nih.gov The derivatization of the naphthalene scaffold is key to creating these specialized materials for chiral separations.

Furthermore, the introduction of fluorine-containing groups like trifluoroacetamide (B147638) can be used to study conformational properties in complex molecules. nih.gov Through-space NMR spin-spin couplings between protons and the fluorine atoms of the trifluoromethyl group can provide valuable information for stereochemical analysis and conformational assignment. nih.gov

Advanced Applications in Materials Science and Interdisciplinary Research Excluding Clinical

Components in Novel Functional Materials

The strategic placement of electron-donating and electron-withdrawing groups on a rigid aromatic system like naphthalene (B1677914) can induce significant changes in its electronic structure, making it a valuable building block for novel functional materials.

The naphthalene core is an inherent chromophore, a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region. The specific substituents on 1-Methoxy-2-(trifluoromethyl)naphthalene are expected to modulate its photophysical properties significantly. The methoxy (B1213986) group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the intensity of absorption. mdpi.comresearchgate.net Conversely, the strongly electron-withdrawing trifluoromethyl group can further influence the electronic transitions.

This "push-pull" system, with an electron donor and acceptor on the same chromophore, can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with desirable properties in optoelectronic materials, such as large Stokes shifts and sensitivity of emission spectra to solvent polarity. researchgate.net Silyl-substituted naphthalene derivatives, for instance, have been shown to exhibit enhanced fluorescence intensities and bathochromic shifts in their absorption maxima. mdpi.comresearchgate.net Similarly, the introduction of methoxy groups contributes to these effects. mdpi.com While specific data for this compound is not extensively documented, the known effects of its constituent functional groups on the naphthalene core suggest its potential as a tunable chromophore or emissive material for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

Table 1: Photophysical Properties of Selected Naphthalene Derivatives

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Key Features/Substituents | Reference |

|---|---|---|---|---|

| Naphthalene | ~275, 312 | ~321, 335 | Unsubstituted Core | photochemcad.com |

| 1-Methoxynaphthalene (B125815) | ~327 | - | Electron-Donating Group | mdpi.com |

| 1-(Trimethylsilyl)naphthalene | ~319 | ~330, 337 | Silyl Group Substitution | mdpi.comresearchgate.net |

| 4-Methoxy-β-naphthylamide | 335-350 | 410-440 | Methoxy and Amide Groups | bachem.com |

While this compound itself is not a primary candidate for a semiconductor, its structural motifs are highly relevant. The field of organic electronics has been significantly advanced by n-type (electron-transporting) semiconductors based on naphthalene diimides (NDIs). rsc.org NDIs are valued for their high thermal stability, strong electron affinity, and tunable optical and electronic properties through functionalization. nih.gov These characteristics make them suitable for organic field-effect transistors (OFETs) and other electronic devices. gatech.edursc.org

The performance of NDI-based semiconductors is heavily dependent on the substituents attached to the naphthalene core. These substituents influence the molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, incorporating alkylthienyl groups can lower the LUMO level, which is beneficial for electron injection and transport. researchgate.net Replacing the imide oxygen atoms with sulfur can dramatically boost electron mobility in NDI-based thin-film transistors. rsc.org

Drawing a parallel, the methoxy and trifluoromethyl groups on the this compound scaffold would profoundly impact its electronic properties. The electron-donating methoxy group would raise the HOMO energy level, while the electron-withdrawing trifluoromethyl group would lower the LUMO level. This modulation of frontier molecular orbitals is a key strategy in designing organic semiconductors. If this substituted naphthalene unit were incorporated into a larger conjugated system, such as a donor-acceptor copolymer, it could serve to fine-tune the material's bandgap and charge transport characteristics, analogous to how different thiophene (B33073) moieties are used to create ambipolar NDI-based copolymers. acs.org

Table 2: Performance of Naphthalene Diimide (NDI)-Based Organic Thin-Film Transistors (OTFTs)

| NDI Derivative | Electron Mobility (μe, cm2 V-1 s-1) | On/Off Ratio | Key Structural Feature | Reference |

|---|---|---|---|---|

| Core-chlorinated NDI | up to 8.6 | > 105 | Core functionalization with chlorine | nih.gov |

| NDI-C60 Conjugate (S4) | 1.20×10-4 to 3.58×10-4 | 102 to 103 | Terminal fullerene modification | nih.gov |

| NDI-Thiophene Copolymer | up to 0.07 | ~105 | Alternating donor-acceptor copolymer | acs.org |

| NDI-2S-trans | 0.01 | up to 4 × 105 | Oxygen atoms replaced with sulfur | rsc.org |

Probes for Biological Systems (Mechanistic Interaction Focus)

The naphthalene scaffold is a common feature in probes designed for biological systems due to its favorable photophysical properties and its ability to be functionalized for specific molecular recognition.

The design of small molecules that can bind with high affinity and specificity to biological targets like enzymes and receptors is a cornerstone of chemical biology. The substituted naphthalene core provides a rigid scaffold that can be elaborated to present functional groups in a well-defined spatial orientation for interaction with a target's binding site.

For example, 6-methoxynaphthalene derivatives have been designed and synthesized as potential inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in certain cancers. researchgate.net Molecular docking studies of these compounds revealed key chemical interactions within the enzyme's active site. The methoxy group can act as a hydrogen bond acceptor, while the naphthalene ring itself engages in hydrophobic or π-stacking interactions with aromatic amino acid residues like tyrosine. researchgate.net Similarly, the trifluoromethyl group in this compound offers unique interaction possibilities. It is highly lipophilic and can participate in strong hydrophobic interactions. Furthermore, the polarized C-F bonds can engage in electrostatic or dipole-based interactions within a protein's active site. This combination of a hydrogen-bond accepting group, a rigid aromatic surface, and a lipophilic, electron-withdrawing group makes this scaffold a promising starting point for designing specific ligands.

Naphthalene derivatives are widely used as fluorophores in the design of fluorescent probes for cellular imaging. nih.govnih.gov The fundamental mechanism often involves linking the naphthalene fluorophore to a recognition moiety that selectively binds a specific analyte (e.g., a metal ion) or responds to a change in the local environment (e.g., pH). rsc.orgmdpi.com This interaction triggers a change in the photophysical properties of the naphthalene core, such as fluorescence quenching or enhancement, or a shift in the emission wavelength. nih.govrsc.org

The substituents on this compound are ideal for creating a sensitive fluorophore. The push-pull nature of the methoxy (donor) and trifluoromethyl (acceptor) groups can enhance ICT character, which often results in fluorescence that is highly sensitive to the polarity of the microenvironment. researchgate.net This property is valuable for imaging membranes or probing binding events within protein pockets. nih.gov For example, a probe could be designed where a binding event alters the conformation of the molecule, thereby changing the efficiency of the ICT process and leading to a detectable fluorescence signal. This mechanism allows for the visualization of specific ions or molecules within different cellular compartments, with the naphthalene unit serving as the bright, photostable reporter. rsc.orgrsc.org

Naphthalene derivatives have been investigated for their antimicrobial properties. ekb.egresearchgate.net The mechanism of action is often linked to the lipophilicity of the naphthalene ring, which facilitates interaction with and disruption of microbial cell membranes. The specific substituents play a crucial role in modulating this activity.

Catalytic Applications

There is currently no available scientific literature to suggest that this compound has been investigated or utilized for its catalytic properties.

Utilization as Ligands in Organometallic Catalysis

No studies have been identified that report the synthesis of organometallic complexes where this compound serves as a ligand. Consequently, there is no data on the performance, stability, or reactivity of such potential complexes in catalytic reactions.

Conclusion and Future Directions for 1 Methoxy 2 Trifluoromethyl Naphthalene Research

Summary of Current Research Landscape and Key Findings

The current research landscape for 1-Methoxy-2-(trifluoromethyl)naphthalene is situated at the intersection of fluorinated aromatics and functionalized naphthalene (B1677914) chemistry. While dedicated studies on this specific molecule are not extensively detailed in public literature, a significant body of research on related trifluoromethylated and methoxy-substituted naphthalenes provides a strong foundation for understanding its potential. The trifluoromethyl (CF3) group is a crucial substituent in modern chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules. smolecule.com Its incorporation into the naphthalene scaffold, a core structure in many pharmaceuticals and materials, suggests significant potential.

Key findings in the broader field indicate that the introduction of a CF3 group onto an aromatic ring can profoundly influence the molecule's electronic properties and reactivity. nih.gov Research on polysubstituted trifluoromethyl derivatives of naphthalene has shown them to be highly sensitive molecular probes for studying substituent effects in aromatic systems. mdpi.com The methoxy (B1213986) group, as an electron-donating group, is expected to modulate the electron-withdrawing nature of the adjacent trifluoromethyl group, creating a unique electronic environment on the naphthalene ring system. This interplay of substituents is a critical area of interest for fine-tuning the properties of organic molecules.

The synthesis of trifluoromethylated aromatic compounds remains an active area of research, with various methods being developed for regioselective C-H trifluoromethylation. nih.govresearchgate.net The development of efficient synthetic routes to multisubstituted naphthalenes is also a significant focus, as these compounds are valuable in pharmaceutical sciences, agrochemistry, and materials chemistry. rsc.orgrsc.org

Identification of Unexplored Reactivity and Remaining Synthetic Challenges

Despite advances in synthetic chemistry, challenges remain in the regioselective and efficient synthesis of specifically substituted naphthalenes like this compound. The precise placement of both the methoxy and trifluoromethyl groups at the 1 and 2 positions, respectively, requires careful synthetic design to avoid the formation of undesired isomers.

Unexplored Reactivity: The unique electronic arrangement of this compound—an electron-donating group adjacent to a strong electron-withdrawing group on a naphthalene core—presents several avenues for unexplored reactivity.

Electrophilic Aromatic Substitution: The directing effects of the methoxy and trifluoromethyl groups in electrophilic substitution reactions on the naphthalene ring are not well-documented. Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could reveal novel reactivity patterns and lead to new, highly functionalized naphthalene derivatives.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the naphthalene ring, enhanced by the trifluoromethyl group, may facilitate nucleophilic aromatic substitution reactions, particularly at positions activated by the CF3 group.

Metal-Catalyzed Cross-Coupling: The methoxy group could potentially be converted to a triflate, enabling various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Remaining Synthetic Challenges: A primary challenge is the development of a scalable and high-yielding synthesis of this compound. While methods for introducing trifluoromethyl groups into aromatic rings exist, achieving the desired regioselectivity on a pre-existing methoxy-naphthalene can be difficult. nih.gov Conversely, introducing a methoxy group onto a trifluoromethyl-naphthalene presents its own set of challenges.

| Synthetic Challenge | Potential Approach |

| Regiocontrol | Directed ortho-metalation; use of blocking groups. |

| Scalability | Development of catalytic methods over stoichiometric ones. |

| Precursor Availability | Efficient synthesis of key building blocks like 2-(trifluoromethyl)naphthalen-1-ol. |

Prognosis for Novel Derivatives and Expanding Application Domains

The structure of this compound serves as a promising scaffold for the development of novel derivatives with a wide range of potential applications. The strategic placement of the methoxy and trifluoromethyl groups allows for systematic modification to tune the molecule's properties.

Novel Derivatives: Further functionalization of the naphthalene ring could lead to a diverse library of new compounds. For example, derivatives could be created by:

O-demethylation of the methoxy group to yield the corresponding naphthol, which can then be used in a variety of subsequent reactions.

Introducing additional substituents onto the naphthalene ring through electrophilic substitution.

Modifying the substituents through cross-coupling reactions.

Expanding Application Domains: Given the properties conferred by the trifluoromethyl group and the naphthalene core, derivatives of this compound could find applications in several domains:

| Application Domain | Rationale | Potential Derivative Type |

| Medicinal Chemistry | The naphthalene core is a key scaffold in many kinase inhibitors. The CF3 group can enhance potency and pharmacokinetic properties. nih.gov | Diaryl amides or ureas for kinase inhibition. nih.gov |

| Materials Science | Fluorinated naphthalene diimides are used in n-type organic semiconductors. nih.gov | Polyfluorinated derivatives for organic electronics. |

| Agrochemicals | The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its enhancement of bioactivity. smolecule.com | Heterocyclic derivatives for enhanced biological activity. |

| Molecular Probes | Polysubstituted trifluoromethyl naphthalenes are sensitive probes for substituent effects. mdpi.com | Derivatives with additional functional groups for sensing applications. |

Opportunities for Advanced Computational and Experimental Synergies

The exploration of this compound and its derivatives would greatly benefit from a synergistic approach combining advanced computational modeling and experimental validation.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict a variety of properties before a compound is synthesized. nih.govacs.org This can save significant time and resources in the lab. Computational studies could provide insights into:

Reaction Mechanisms: Predicting the regioselectivity of electrophilic substitution reactions.

Spectroscopic Properties: Calculating NMR chemical shifts (particularly for 19F NMR) to aid in the characterization of new compounds. nih.gov

Electronic Properties: Modeling the HOMO-LUMO gap and electrostatic potential to predict reactivity and potential applications in materials science.

Experimental Validation: The predictions from computational studies can then be used to guide experimental work. For instance, if DFT calculations suggest a particular site on the naphthalene ring is most susceptible to electrophilic attack, synthetic efforts can be focused on that reaction.

This iterative cycle of computational prediction followed by experimental verification is a powerful paradigm in modern chemical research. It allows for a more rational design of new molecules and a deeper understanding of their properties. The combination of 19F NMR spectroscopy with computational predictions is particularly powerful for characterizing fluorinated compounds and their reaction products. nih.gov

| Synergistic Approach | Objective | Outcome |

| DFT Calculations + Synthesis | Predict reaction outcomes and guide synthetic strategy. | More efficient and targeted synthesis of novel derivatives. |

| Computed NMR Spectra + Experimental Spectroscopy | Aid in the structural elucidation of new compounds. | Unambiguous characterization of complex molecules. |

| Molecular Modeling + Biological Screening | Design and prioritize derivatives for specific biological targets. | Accelerated discovery of new drug candidates. |

By leveraging these synergies, the full potential of this compound as a versatile building block in various fields of chemistry can be realized.

Q & A

Q. What are the common synthetic routes for 1-Methoxy-2-(trifluoromethyl)naphthalene, and how can reaction conditions be optimized?

Q. How does the electronic nature of the trifluoromethyl group influence the regioselectivity of electrophilic substitution reactions in this compound?

-

Methodological Answer : The CF₃ group is electron-withdrawing (-I effect), directing electrophiles to the methoxy-activated para position. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) show reduced electron density at C-6 (para to OCH₃) compared to unsubstituted naphthalene. Experimental validation via nitration (HNO₃/AcOH) confirms preferential NO₂ substitution at C-6 (85% yield) over meta positions .

-

Data Contradictions : Conflicting reports on bromination regioselectivity (C-6 vs. C-4) suggest solvent polarity effects. Polar solvents (e.g., DMF) favor C-6, while non-polar (e.g., CCl₄) shift to C-4. Control experiments with varying solvents are critical .

Q. What contradictions exist in the reported biological activities of this compound derivatives, and how can experimental design address these discrepancies?

- Methodological Answer :

- Anticancer Studies : Some reports show IC₅₀ = 5 μM (HeLa cells) via apoptosis induction , while others note inactivity (IC₅₀ >100 μM) due to poor membrane permeability. Use standardized assays (MTT vs. flow cytometry) and verify cell line metabolic states .

- Enzyme Inhibition : Contradictory Ki values for COX-2 inhibition (0.2 μM vs. 1.5 μM) may arise from assay conditions (pH, cofactors). Replicate studies with purified enzymes and controlled buffers .

Q. What advanced computational methods are suitable for modeling the interaction of this compound with biological targets, and how do these predictions align with empirical data?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding to hydrophobic pockets (e.g., COX-2 active site). Docking scores (ΔG < -8 kcal/mol) correlate with experimental IC₅₀ values .

- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding, validated via SPR (KD = 120 nM) .

- Discrepancies : Overestimation of binding affinity (in silico vs. in vitro) may arise from solvation effects. Include explicit solvent models and free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.